molecular formula C24H23N3O3S2 B2628727 3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide CAS No. 670273-76-4

3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide

Cat. No. B2628727
CAS RN: 670273-76-4
M. Wt: 465.59
InChI Key: HEYZNBXTGVEBIB-UHFFFAOYSA-N
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Description

3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Biological Activity

    Compounds structurally related to the one , such as thieno[3,2-d]pyrimidine and its derivatives, have been synthesized and evaluated for various biological activities. For instance, studies have shown that these compounds exhibit antitumor, antimicrobial, and anti-inflammatory properties. Their synthesis often involves multifaceted organic reactions that yield a variety of derivatives with potential therapeutic applications (Hafez et al., 2017; Chambhare et al., 2003).

  • Antimicrobial Agents

    Specific thieno[2,3-d]pyrimidin-3-yl derivatives have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. These studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to compounds with significant antimicrobial activity, suggesting a pathway for the development of new antibiotics or antifungal agents (Chambhare et al., 2003).

  • Heterocyclic Chemistry and Drug Discovery

    The structural motifs present in thieno[2,3-d]pyrimidine derivatives, including those related to the compound , are of significant interest in heterocyclic chemistry and drug discovery. These compounds serve as key intermediates and scaffolds for the synthesis of more complex molecules with desirable pharmacological profiles. The versatility and reactivity of these heterocycles make them valuable in the synthesis of molecules with potential applications in treating various diseases (Abdelriheem et al., 2015).

properties

IUPAC Name

3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-13-27-23(29)21-18(19-9-6-14-30-19)16-32-22(21)26-24(27)31-15-11-20(28)25-12-10-17-7-4-3-5-8-17/h2-9,14,16H,1,10-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZNBXTGVEBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

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